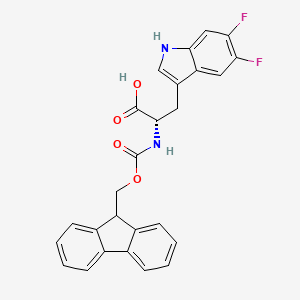

Fmoc-5,6-Difluoro-L-tryptophan

Description

Fmoc-5,6-Difluoro-L-tryptophan is a fluorinated derivative of the aromatic amino acid L-tryptophan, protected at the α-amino group by the 9-fluorenylmethyloxycarbonyl (Fmoc) moiety. The compound features dual fluorine substitutions at the 5- and 6-positions of the indole ring, which significantly alter its electronic, hydrophobic, and steric properties compared to non-fluorinated or singly substituted analogs. This modification enhances its utility in peptide synthesis, particularly in designing peptides with tailored stability, fluorescence, and self-assembly behaviors .

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile protecting groups and its inherent fluorescence, which aids in monitoring deprotection steps .

Properties

Molecular Formula |

C26H20F2N2O4 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

(2S)-3-(5,6-difluoro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H20F2N2O4/c27-21-10-19-14(12-29-23(19)11-22(21)28)9-24(25(31)32)30-26(33)34-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,10-12,20,24,29H,9,13H2,(H,30,33)(H,31,32)/t24-/m0/s1 |

InChI Key |

IIHGKCCBJHRUBU-DEOSSOPVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC(=C(C=C54)F)F)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC(=C(C=C54)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-5,6-Difluoro-L-tryptophan typically involves the fluorination of L-tryptophan followed by the introduction of the Fmoc group. The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The Fmoc group is then introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Fmoc-5,6-Difluoro-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the indole ring.

Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

Fmoc-5,6-Difluoro-L-tryptophan is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and elongation of the peptide chain.

Biology

In biological research, this compound is used as a probe to study protein-ligand interactions and enzyme mechanisms. The fluorine atoms enhance the compound’s stability and facilitate its detection using techniques like NMR spectroscopy.

Medicine

The compound is investigated for its potential therapeutic applications, including as a building block for designing novel drugs and as a tool for studying disease mechanisms.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Fmoc-5,6-Difluoro-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The Fmoc group protects the amino group during synthesis, ensuring selective reactions and high yields.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional attributes of Fmoc-5,6-Difluoro-L-tryptophan and related fluorinated/chlorinated tryptophan derivatives:

*Calculated based on Fmoc-L-tryptophan (426.46 g/mol) + 2F substitutions (18.99 g/mol each).

Research Findings and Comparative Analysis

Fluorination Effects on Self-Assembly and Fluorescence

- Fmoc-5-Fluoro/6-Fluoro Derivatives: These compounds exhibit pH-dependent self-assembly. At pH 2.0, Fmoc-5-aminopentanoic acid (a model analog) forms 2D quantum-well structures with a fluorescence emission peak at 324 nm. At pH 10.0, hydrolysis releases free Fmoc, leading to a redshifted emission at 467 nm due to excimer formation .

- This compound: Dual fluorination likely intensifies electron-withdrawing effects, further stabilizing supramolecular structures and altering fluorescence profiles. This property is advantageous in designing peptide-based nanomaterials with tunable optical outputs .

Chlorinated vs. Fluorinated Derivatives

- Fmoc-6-Chloro-L-tryptophan : The larger Cl atom increases steric hindrance, reducing aggregation propensity compared to fluorinated analogs. This enhances protease resistance, making it suitable for therapeutic peptides .

- This compound: Fluorine’s smaller size allows tighter π-π stacking, favoring ordered self-assembly. This is critical for applications in drug delivery systems requiring precise nanostructures .

Methylated Derivatives

- Fmoc-7-Methyl-L-tryptophan : Methylation at the 7-position disrupts indole ring symmetry, reducing fluorescence intensity but increasing hydrophobicity. This derivative is preferred for stabilizing hydrophobic cores in membrane-associated peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.